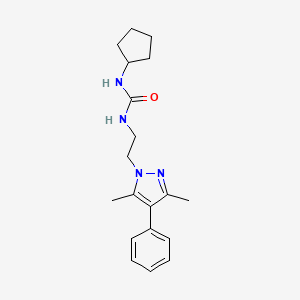

1-cyclopentyl-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea

説明

特性

IUPAC Name |

1-cyclopentyl-3-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O/c1-14-18(16-8-4-3-5-9-16)15(2)23(22-14)13-12-20-19(24)21-17-10-6-7-11-17/h3-5,8-9,17H,6-7,10-13H2,1-2H3,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZJUAFVRROXGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)NC2CCCC2)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.

Alkylation: The pyrazole derivative is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

Urea Formation: The final step involves the reaction of the alkylated pyrazole with cyclopentyl isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

1-cyclopentyl-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the urea moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Oxidized derivatives of the pyrazole ring.

Reduction: Reduced forms of the urea moiety.

Substitution: Substituted urea derivatives.

科学的研究の応用

1-cyclopentyl-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 1-cyclopentyl-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Pyrazole-Based Urea Analogues

1-[1-(3-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(2,3-dichlorophenyl)urea ()

- Structural Similarities: Both compounds share a pyrazole core with 3,5-dimethyl substitution and a urea linkage. The urea group provides hydrogen-bond donor/acceptor sites critical for target interactions.

- Key Differences: Substituents: The target compound has a cyclopentyl group and an unsubstituted phenyl ring, whereas ’s analogue features a 3-chlorobenzyl group and a 2,3-dichlorophenyl moiety. Steric Impact: The cyclopentyl group in the target compound introduces greater steric bulk than the 3-chlorobenzyl group, possibly affecting membrane permeability or metabolic stability .

Imidazole-Based Analogues ()

Compounds such as Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate and Ethyl 2-{2-phenyl-5-[4-(trifluoromethyl)phenyl]-1H-imidazol-4-yl} acetate differ in core structure but share aryl substituents.

- Core Heterocycle :

- Imidazole (two adjacent nitrogen atoms) vs. pyrazole (two opposing nitrogen atoms). Imidazoles generally exhibit higher polarity due to the N–N adjacency.

- Functional Groups: The target compound’s urea group contrasts with the acetate esters in ’s compounds, which lack hydrogen-bond donors.

- Substituent Effects :

Data Table: Structural and Inferred Physicochemical Properties

Research Findings and Implications

生物活性

1-Cyclopentyl-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea is a compound that belongs to the class of pyrazolyl-ureas, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of 1-cyclopentyl-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea can be depicted as follows:

Biological Activity Overview

The biological activity of 1-cyclopentyl-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea has been investigated in various studies, highlighting its potential as an anti-inflammatory and anticancer agent. The following sections summarize key findings regarding its biological effects.

1. Anti-inflammatory Activity

Research indicates that compounds in the pyrazolyl-urea class exhibit significant anti-inflammatory properties. For instance, studies have shown that related pyrazolyl derivatives inhibit pro-inflammatory cytokines such as TNFα and IL-6 in various cell lines. In particular:

- Mechanism : The compound inhibits the p38 MAPK pathway, which plays a crucial role in inflammatory responses.

- IC50 Values : Related compounds have demonstrated IC50 values in the nanomolar range (e.g., 13 nM for p38 inhibition) .

2. Anticancer Activity

Pyrazolyl-ureas have also been evaluated for their anticancer potential:

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| 1-Cyclopentyl derivative | p38 MAPK | 53 | |

| 5-Pyrazolyl-Urea | TNFα production | 18 |

These compounds exhibit selective inhibition against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

3. Antimicrobial Activity

The antimicrobial properties of pyrazolyl derivatives have been explored against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 250 µg/mL | |

| Escherichia coli | 250 µg/mL |

These studies suggest moderate antibacterial and antifungal activities.

Case Studies

Several case studies illustrate the biological effects of similar pyrazolyl compounds:

- Study on Inflammatory Models : A study assessed a related pyrazolyl compound's effect on LPS-stimulated macrophages, revealing a significant reduction in IL-6 levels, indicating effective anti-inflammatory action.

- Cancer Cell Line Studies : Another investigation focused on human chondrosarcoma cells treated with a pyrazolyl derivative, demonstrating reduced viability and increased apoptosis rates compared to controls.

Structure–Activity Relationship (SAR)

Understanding the SAR of pyrazolyl ureas is crucial for optimizing their biological activity:

- Substituents : Variations in substituents on the pyrazole ring significantly influence potency against specific targets.

- Linkers : The nature of linkers connecting the urea moiety to the pyrazole impacts bioavailability and efficacy.

Q & A

Q. What are the key considerations in synthesizing 1-cyclopentyl-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea to optimize yield and purity?

Methodological Answer: The synthesis involves multi-step reactions, including cyclopentyl group incorporation and pyrazole moiety functionalization. Key factors include:

- Temperature control : Exothermic reactions (e.g., urea bond formation) require gradual reagent addition to avoid side products .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency in pyrazole-ethyl intermediate reactions .

- Reaction time optimization : Overly prolonged steps risk decomposition; monitoring via TLC or HPLC ensures timely termination .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) isolates the target compound, while NMR and LC-MS validate purity (>95%) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy : H and C NMR verify substituent positions (e.g., cyclopentyl protons at δ 1.5–2.1 ppm, pyrazole C-3 methyl at δ 2.3 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (304.4 g/mol) with <2 ppm error .

- FT-IR : Urea carbonyl stretch (~1640–1680 cm) and pyrazole C-N vibrations (~1500 cm) confirm functional groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the pharmacological potential of this compound?

Methodological Answer: SAR studies require systematic structural modifications and biological assays:

- Core modifications : Replace cyclopentyl with cyclohexyl or aromatic groups to assess steric effects on target binding .

- Pyrazole substituent analysis : Compare 3,5-dimethyl-4-phenyl analogs with furan/thiophene variants (e.g., furan’s electron-rich nature enhances π-π interactions) .

- Biological assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinities (K values) .

- Data correlation : Use multivariate analysis to link structural descriptors (e.g., logP, polar surface area) to activity trends .

Q. What computational strategies predict this compound’s interactions with biological targets?

Methodological Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding poses in active sites (e.g., ATP-binding pockets). Scoring functions prioritize poses with hydrogen bonds to urea carbonyl and pyrazole N-atoms .

- MD simulations : GROMACS assesses binding stability (RMSD <2 Å over 100 ns) and identifies key residues (e.g., hydrophobic interactions with cyclopentyl) .

- QSAR models : Machine learning (e.g., Random Forest) trained on analog datasets predicts IC values for untested targets .

Q. How should researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay validation : Replicate experiments under standardized conditions (e.g., cell line passage number, serum-free media) to minimize variability .

- Meta-analysis : Pool data from independent studies (e.g., PubChem BioAssay) and apply statistical tests (e.g., Fisher’s exact test) to identify consensus targets .

- Mechanistic studies : Use CRISPR knockouts or siRNA silencing to confirm target specificity if off-target effects are suspected .

Q. What experimental design principles optimize reaction conditions for novel derivatives?

Methodological Answer:

- Design of Experiments (DoE) : Central Composite Design (CCD) varies temperature, solvent ratio, and catalyst loading to identify optimal conditions (e.g., 70°C, 1:3 DCM/EtOH, 5 mol% Pd/C) .

- Response Surface Methodology (RSM) : Models yield as a function of variables, highlighting interactions (e.g., solvent polarity × temperature) .

- Robustness testing : Introduce ±5% variation in parameters to assess reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。